![molecular formula C16H11F3N2S B2403535 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline CAS No. 338977-86-9](/img/structure/B2403535.png)
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” is a chemical compound with the molecular formula C16H11F3N2S . It is a derivative of quinoxaline, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines has been reported in the literature . The process involves starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one and obtaining a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .Molecular Structure Analysis
The molecular structure of “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a trifluoromethyl group and a benzyl group, both of which are connected by a sulfanyl group .Scientific Research Applications
Antifungal and Antibacterial Agent
Quinoxalines, including derivatives like “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline”, have been found to exhibit prominent pharmacological effects such as antifungal and antibacterial properties . This makes them valuable in the development of new drugs for treating various infectious diseases .
Antiviral Agent
Quinoxaline derivatives have also been found to possess antiviral properties . This suggests potential applications in the development of antiviral drugs, which could be particularly valuable in the context of emerging viral diseases .
Antimicrobial Agent
In addition to their antifungal, antibacterial, and antiviral properties, quinoxalines have been found to exhibit antimicrobial effects . This broad-spectrum antimicrobial activity could make them useful in a wide range of therapeutic contexts .
Anticancer Agent
Quinoxaline derivatives have been found to be crucial components in drugs used to treat cancerous cells . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new anticancer therapies .
Treatment of AIDS
Quinoxaline derivatives have been found to be effective in the treatment of AIDS . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new therapies for AIDS .
Treatment of Schizophrenia
Quinoxaline derivatives have been found to be effective in the treatment of schizophrenia . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new therapies for schizophrenia .
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)10-22-15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVDWROSBDKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

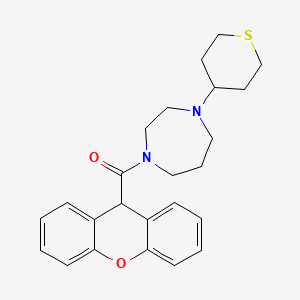
![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)
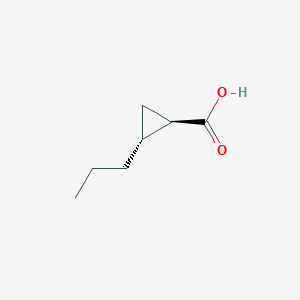
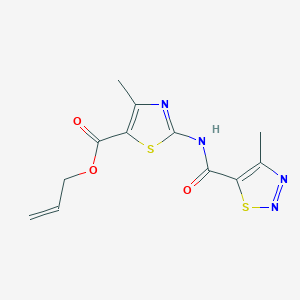
![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)
![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
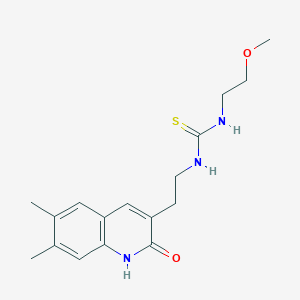
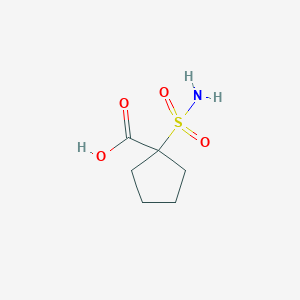
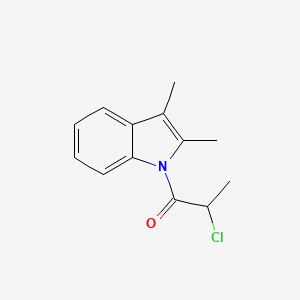
![ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2403471.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)
![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)